N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3/c1-14(25)15-8-10-17(11-9-15)23-20(26)18-6-4-12-24(21(18)27)13-16-5-2-3-7-19(16)22/h2-12H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTDTNNEYKDERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C21H17FN2O3
- Molecular Weight : 364.376 g/mol
- IUPAC Name : N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Biological Activities
This compound exhibits several notable biological activities:
- Antioxidant Activity : Studies have shown that compounds in the dihydropyridine class can scavenge free radicals, thereby reducing oxidative stress. This property is crucial for potential applications in preventing oxidative damage in various diseases, including neurodegenerative disorders.
- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the range of 15.625 to 125 μM .
- Anticancer Potential : Some studies suggest that derivatives of dihydropyridine compounds can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Modulation of Cell Signaling Pathways : It is believed that this compound can influence various signaling cascades, including those related to apoptosis and cell cycle regulation.
Table 1: Summary of Biological Activities
Case Study Example
In a study evaluating the antimicrobial efficacy of various dihydropyridine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at concentrations lower than those required for traditional antibiotics like ciprofloxacin . This suggests a promising role for this compound in addressing antibiotic resistance.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Physicochemical Differences
The compound is compared to three analogs with modifications in substituent groups, as detailed below:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity to .
Substituent Effects
a) Halogen Substituents
- Target Compound vs. Analog : The substitution of chlorine in the 2-chloro-6-fluorobenzyl group () with hydrogen in the target compound reduces molecular mass by ~22.45 g/mol and decreases lipophilicity (Cl has higher hydrophobicity than H). This change may enhance aqueous solubility but reduce membrane permeability .
- Fluorine Position: The target’s 2-fluorophenylmethyl group contrasts with D-11’s 4-fluorobenzyl ().
b) Acetylphenyl vs. Methylpyridine Groups
The 4-acetylphenyl group in the target and compound provides a hydrogen-bond acceptor, whereas D-11’s 4,6-dimethyl-2-oxo-dihydropyridinyl group adds steric bulk and electron-withdrawing effects. This may influence binding affinity in enzyme-active sites or receptor pockets .
Pharmacological Implications (Speculative)
- The chloro-fluoro analog () may exhibit higher metabolic stability due to increased halogenated aromatic resistance to oxidation.
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Core Formation : Cyclization of dihydropyridine precursors using catalysts such as Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates .
- Functionalization : Introduction of the 4-acetylphenyl and 2-fluorobenzyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres .
- Optimization : Reaction conditions (temperature: 80–110°C; solvents: DMF or THF) and purification via column chromatography or recrystallization are critical for >85% yield .
- Validation : Monitor progress via TLC and confirm structure using ¹H/¹³C NMR and HRMS .
Basic: Which analytical techniques are essential for structural characterization and purity assessment?
- Structural Confirmation :
- Purity Analysis :
- HPLC : Use C18 columns with UV detection (λ = 254 nm); >98% purity threshold .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Functional Group Modulation :
- Replace the 2-fluorophenyl group with chloro or methoxy analogs to assess impact on enzyme inhibition (e.g., kinase assays) .
- Modify the acetyl group to sulfonamide or carbamate for improved solubility .
- In Silico Modeling :
- Biological Assays :
- Use IC₅₀ values from enzyme inhibition assays and compare with analogs (e.g., dihydropyridine derivatives in ).
Advanced: How to resolve contradictions in reported biological activity data?
- Case Example : Discrepancies in cytotoxicity (IC₅₀ = 5 µM vs. 20 µM in similar cell lines):
- Experimental Variables : Validate cell culture conditions (e.g., hypoxia vs. normoxia) and assay protocols (MTT vs. ATP-based) .
- Metabolic Stability : Test compound stability in serum (e.g., half-life <2 hours may explain reduced in vivo efficacy) .
- Cross-Validation : Combine in vitro data with zebrafish or murine xenograft models to confirm activity .
Advanced: What computational strategies predict biological targets and off-target effects?
- Target Prediction :
- Off-Target Screening :
- Perform PASS Online analysis for ADMET profiles, focusing on hERG inhibition risks .
Basic: How to assess physicochemical stability and solubility for formulation?
- Stability :
- Solubility :
- Use shake-flask method (pH 1.2–7.4 buffers); logP ~2.5 indicates moderate lipophilicity .
- Enhance via co-solvents (PEG 400) or nanoemulsion .
Advanced: What methodologies are recommended for in vivo pharmacokinetic studies?
- Animal Models :
- Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats; collect plasma samples at 0–24 hours .
- Analytical Workflow :
- Quantify via LC-MS/MS (LLOQ = 1 ng/mL); calculate AUC, Cₘₐₓ, and t₁/₂ .
- Tissue Distribution :
- Use whole-body autoradiography to track ¹⁴C-labeled compound accumulation in organs .
Advanced: How to design combination therapies to overcome drug resistance?
- Synergy Screening :
- Test with standard chemotherapeutics (e.g., doxorubicin) via Chou-Talalay method (Combination Index <1) .
- Mechanistic Studies :
- Profile gene expression (RNA-seq) in resistant vs. sensitive cell lines to identify compensatory pathways .
- Formulation :
- Develop liposomal co-delivery systems to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
